1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-17-11-13-19(14-12-17)32(29,30)28-16-27(15-18-7-3-6-10-22(18)31-2)23-24(28)26-21-9-5-4-8-20(21)25-23/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBMLHPAHMYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxybenzylamine with a suitable quinoxaline derivative in the presence of a tosylating agent can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reaction .
Chemical Reactions Analysis
1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures .
Scientific Research Applications
1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular pathways, inducing apoptosis or inhibiting cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[4,5-b]quinoxaline core is shared among several derivatives, but variations in substituents significantly alter pharmacological and physicochemical properties. Below is a comparative analysis:
Table 1. Structural and Functional Comparison of Imidazo[4,5-b]Quinoxaline Derivatives
*Calculated based on molecular formula.
Key Observations :
Substituent Impact on Target Affinity: The 2-methoxybenzyl and tosyl groups in the target compound may enhance binding to adenosine receptors (A1/A2a) or kinases, as seen in structurally related 1-aryl-1H-imidazo[4,5-b]quinoxalines .
Biological Activity: Anti-tubercular imidazo[4,5-b]pyridine derivatives (e.g., ) highlight the importance of carboxylic acid substituents for microbial target engagement. The target compound lacks such groups, suggesting divergent applications. GPCR modulation is a common theme (e.g., GLP1R in ), indicating that imidazo[4,5-b]quinoxalines may broadly interact with transmembrane receptors.
Contrast with Harmful Heterocyclic Amines: While the target compound is designed for therapeutic use, structurally related imidazo[4,5-f]quinoxalines (e.g., MeIQx) are carcinogenic heterocyclic amines formed in cooked meats . This underscores the dual role of such scaffolds, dependent on substitution and context.
Physicochemical Properties :
Biological Activity
1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a member of the imidazoquinoxaline class, which has garnered attention due to its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the methoxybenzyl and tosyl groups, contribute to its biological efficacy.
The molecular formula of 1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is C16H18N2O2S, and it has a molecular weight of 302.39 g/mol. The compound is characterized by its complex heterocyclic structure which enhances its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activity or receptor binding, leading to significant biological effects such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells through mechanisms that induce apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against certain bacterial strains.
Anticancer Activity
Research indicates that imidazoquinoxaline derivatives can exhibit substantial anticancer activity. A study highlighted the effectiveness of similar compounds against melanoma cells (A375), where certain derivatives displayed low nanomolar cytotoxicity. For example, EAPB02303 was reported to be significantly more potent than conventional therapies like vemurafenib .
| Compound Name | IC50 (nM) | Type of Cancer | Reference |
|---|---|---|---|
| EAPB02303 | 20 | Melanoma | |
| 1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline | TBD | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural features allow it to interact effectively with bacterial membranes and cellular components.
| Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
Case Studies
Several studies have explored the biological activity of imidazoquinoxaline derivatives:
- Study on Melanoma Treatment : A novel derivative was found to reduce tumor size in xenograft models significantly. The treatment resulted in a low mitotic index without inducing necrosis, indicating a targeted mechanism of action .
- Antimicrobial Testing : A series of derivatives were synthesized and tested against various bacterial strains. The results showed promising activity against Gram-positive bacteria, suggesting potential therapeutic applications in infectious diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline?
Methodological Answer: The synthesis typically involves intramolecular cyclization of precursor molecules. A common approach includes:
- Step 1: Reacting 1-(2-isocyanophenyl)-1H-imidazole derivatives with phenyliodine(III) dicyclohexanecarboxylate under visible light in the presence of an iridium catalyst to form the imidazoquinoxaline core .
- Step 2: Introducing the 2-methoxybenzyl and tosyl groups via nucleophilic substitution or alkylation reactions under basic conditions (e.g., K₂CO₃ in DMF) .
- Validation: Monitor reaction progress using TLC and purify intermediates via column chromatography. Final product purity should be confirmed by HPLC (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Analyze , , and 2D (COSY, HSQC) spectra to verify substituent positions and stereochemistry. For example, the methoxybenzyl group’s aromatic protons should appear as distinct doublets in NMR .
- X-ray Crystallography: Resolve crystal structures to confirm intramolecular hydrogen bonding and spatial arrangement of the tosyl group .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can validate molecular weight and fragmentation patterns .
Q. What are the primary biological targets or activities associated with this compound?
Methodological Answer: Preliminary studies suggest adenosine receptor binding (A₁ and A₂ₐ subtypes) due to structural similarity to imidazoquinoxaline derivatives. To assess activity:
- In vitro assays: Use radioligand displacement assays with -DPCPX (A₁ antagonist) or -CGS 21680 (A₂ₐ agonist) in HEK-293 cells expressing recombinant receptors. Calculate IC₅₀ values to determine affinity .
- Control experiments: Compare with reference ligands (e.g., CPA for A₁, NECA for A₂ₐ) to validate specificity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s binding affinity and selectivity?
Methodological Answer:
- SAR Strategy: Synthesize analogs with modified substituents (e.g., replacing tosyl with mesyl or altering the methoxy position). Test binding affinity using the assays described in Q3 .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with adenosine receptor binding pockets. Focus on residues Tyr271 (A₁) or His264 (A₂ₐ) for mutagenesis studies .
- Key Finding: Tosyl groups enhance steric hindrance, reducing off-target effects, while methoxybenzyl improves lipophilicity and blood-brain barrier penetration .
Q. What are the metabolic stability and potential toxicity profiles of this compound?
Methodological Answer:
- Metabolic Stability: Incubate the compound with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS. Monitor CYP450-mediated oxidation (e.g., CYP1A2, CYP3A4) using isoform-specific inhibitors .
- Toxicity Screening: Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity. Compare with heterocyclic amine standards like MeIQx (positive control) .
- Data Interpretation: Poor metabolic stability (e.g., t₁/₂ < 30 min in HLMs) may necessitate prodrug strategies .
Q. How can thermal and photochemical stability be optimized for long-term storage?
Methodological Answer:
- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, if degradation occurs >150°C, store the compound at 4°C in amber vials to prevent photolysis .
- Accelerated Stability Testing: Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor purity via HPLC and identify degradation products (e.g., quinoxaline ring oxidation) .
Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Reproducibility Checks: Repeat assays using identical cell lines (e.g., HEK-293 vs. CHO-K1) and buffer conditions (e.g., Tris vs. HEPES).
- Analytical Confirmation: Ensure compound purity (>99%) via NMR and LC-MS to rule out impurities affecting activity .
- Meta-Analysis: Compare data with structurally similar compounds (e.g., 1-aryl-imidazoquinoxalines) to identify trends in potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
